molecular formula C20H19N3O2S B11317841 3,4,6-trimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide

3,4,6-trimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B11317841
M. Wt: 365.5 g/mol
InChI Key: GEBHDLPDEKEGRT-UHFFFAOYSA-N
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Description

3,4,6-trimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzofuran core substituted with a carboxamide group, a pyrazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzofuran Core: Starting from a suitable precursor, such as 2-hydroxybenzaldehyde, the benzofuran core can be synthesized through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized from hydrazine derivatives and α,β-unsaturated carbonyl compounds through cyclization reactions.

    Attachment of the Thiophene Moiety: The thiophene moiety can be introduced via a nucleophilic substitution reaction using thiophene-2-carbaldehyde.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzofuran core, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, dimethylformamide as solvent.

Major Products

    Oxidation: Oxidized derivatives of the thiophene moiety.

    Reduction: Reduced derivatives of the carboxamide group.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

3,4,6-trimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent due to its heterocyclic structure.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 3,4,6-trimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    3,4,6-trimethyl-1-benzofuran-2-carboxamide: Lacks the pyrazole and thiophene moieties.

    N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide: Lacks the trimethyl substitution on the benzofuran core.

Uniqueness

3,4,6-trimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide is unique due to the presence of all three functional groups: the trimethyl-substituted benzofuran core, the pyrazole ring, and the thiophene moiety. This combination imparts distinct electronic and steric properties, enhancing its potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

3,4,6-trimethyl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H19N3O2S/c1-12-9-13(2)18-14(3)19(25-16(18)10-12)20(24)22-17-6-7-21-23(17)11-15-5-4-8-26-15/h4-10H,11H2,1-3H3,(H,22,24)

InChI Key

GEBHDLPDEKEGRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)NC3=CC=NN3CC4=CC=CS4)C)C

Origin of Product

United States

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